N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine
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Overview
Description
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pteridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxol-5-ylmethyl group: This step may involve nucleophilic substitution or coupling reactions.
Introduction of the 4-chloro-2-methylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of quinones or other oxidized derivatives.
Reduction: May result in the formation of amines or other reduced compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological macromolecules and its effects on cellular processes.
Medicine: As a potential therapeutic agent for treating various diseases, such as cancer or infectious diseases.
Industry: For the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-chloro-2-methylphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-12-8-14(22)3-4-15(12)26-20-18-19(24-7-6-23-18)27-21(28-20)25-10-13-2-5-16-17(9-13)30-11-29-16/h2-9H,10-11H2,1H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUGVFXCDFCGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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